Cas no 1005150-37-7 (1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine)

1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine structure
1005150-37-7 structure
商品名:1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
CAS番号:1005150-37-7
MF:C22H24BrNO3
メガワット:430.334865570068
CID:5265450

1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
    • 1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
    • Pyrrolidine, 1-[8-(4-bromophenyl)-7,8-dihydro-6,7-dimethyl-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-
    • Oprea1_408885
    • 1-[13-(4-bromophenyl)-11,12-dimethyl-4,6,10-trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-11-yl]pyrrolidine
    • インチ: 1S/C22H24BrNO3/c1-14-21(15-5-7-16(23)8-6-15)17-11-19-20(26-13-25-19)12-18(17)27-22(14,2)24-9-3-4-10-24/h5-8,11-12,14,21H,3-4,9-10,13H2,1-2H3
    • InChIKey: USEVJXUDAHBZHA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1C2C=C3C(=CC=2OC(C)(C1C)N1CCCC1)OCO3

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 534
  • トポロジー分子極性表面積: 30.9
  • 疎水性パラメータ計算基準値(XlogP): 5.6

1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00926674-1g
1-[13-(4-Bromophenyl)-11,12-dimethyl-4,6,10-trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-11-yl]pyrrolidine
1005150-37-7 90%
1g
¥2401.0 2023-04-06
Key Organics Ltd
4T-0335-50MG
1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
1005150-37-7 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
4T-0335-10MG
1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
1005150-37-7 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
4T-0335-100MG
1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
1005150-37-7 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
4T-0335-1MG
1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
1005150-37-7 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
4T-0335-5MG
1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
1005150-37-7 >90%
5mg
£35.00 2025-02-09

1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine 関連文献

1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidineに関する追加情報

Comprehensive Analysis of 1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine (CAS No. 1005150-37-7)

The compound 1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine (CAS No. 1005150-37-7) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. With its unique structural features, including a dioxolo[4,5-g]chromen core and a pyrrolidine substituent, this compound exhibits potential applications in drug discovery and advanced material synthesis. Researchers are particularly interested in its 4-bromophenyl moiety, which may contribute to its binding affinity in biological systems.

In recent years, the demand for novel heterocyclic compounds like 1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine has surged due to their versatility in pharmaceutical development. The chromen scaffold, in particular, is a hot topic in drug design, as it is found in many natural products with therapeutic properties. This compound's 6,7-dimethyl and 7,8-dihydro modifications further enhance its stability and bioavailability, making it a promising candidate for further study.

The synthesis of CAS No. 1005150-37-7 involves multi-step organic reactions, often starting from readily available precursors such as 4-bromobenzaldehyde and pyrrolidine. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing interest in sustainable chemistry, researchers are also exploring greener synthetic routes to produce this compound with minimal environmental impact.

One of the most frequently asked questions about 1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is its potential role in cancer research. Preliminary studies suggest that derivatives of this compound may exhibit anti-proliferative effects against certain cancer cell lines. However, extensive preclinical testing is still required to validate these findings. Another area of interest is its application in neurodegenerative disease research, where its pyrrolidine component could modulate neurotransmitter activity.

From a materials science perspective, the dioxolo[4,5-g]chromen framework of this compound offers intriguing possibilities for the development of organic electronic materials. Its conjugated system and bromine substituent make it a potential candidate for use in OLEDs (organic light-emitting diodes) or photovoltaic devices. Researchers are actively investigating its optical and electronic properties to determine its suitability for these applications.

In the context of drug discovery, the 1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine scaffold is being explored as a privileged structure—a molecular framework capable of binding to multiple biological targets. This characteristic is highly valued in the pharmaceutical industry, where polypharmacology (drugs acting on multiple targets) is gaining traction as a strategy to treat complex diseases.

As the scientific community continues to explore the potential of CAS No. 1005150-37-7, questions about its structure-activity relationships (SAR) and pharmacokinetic properties remain at the forefront. Future research directions may include computational modeling to predict its interactions with biological targets, as well as the synthesis of analogs to optimize its therapeutic potential. With its unique combination of structural features, this compound is poised to remain a subject of intense study in the coming years.

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